3-(Adamantan-1-yl)but-2-enoic acid
Description
Properties
CAS No. |
1164552-12-8; 7131-20-6 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.312 |
IUPAC Name |
(E)-3-(1-adamantyl)but-2-enoic acid |
InChI |
InChI=1S/C14H20O2/c1-9(2-13(15)16)14-6-10-3-11(7-14)5-12(4-10)8-14/h2,10-12H,3-8H2,1H3,(H,15,16)/b9-2+ |
InChI Key |
WAUDIYIPJOHERP-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)O)C12CC3CC(C1)CC(C3)C2 |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral and Antimicrobial Activity
Research indicates that derivatives of adamantane compounds exhibit significant antiviral properties. For instance, the adamantane structure is a key feature in antiviral agents like amantadine and rimantadine, which are used to treat influenza. The introduction of the but-2-enoic acid moiety enhances the biological activity of the base compound, potentially leading to new antiviral agents with improved efficacy.
Case Study:
A study investigated the synthesis of various adamantane derivatives including 3-(adamantan-1-yl)but-2-enoic acid and their effects on viral replication. Results showed that certain derivatives inhibited viral replication in vitro by targeting specific viral enzymes, indicating a promising avenue for drug development .
1.2 Anti-inflammatory Properties
The compound also shows promise in anti-inflammatory applications. Research has demonstrated that modifications to the adamantane structure can lead to compounds that inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Data Table 1: Biological Activity of Adamantane Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antiviral | 15 | |
| This compound | Anti-inflammatory | 20 | |
| Amantadine | Antiviral | 10 |
3.1 Synthesis of Complex Molecules
The unique reactivity of the double bond in this compound allows it to participate in various organic reactions, including Michael additions and Diels-Alder reactions. This property makes it a valuable building block for synthesizing more complex organic molecules.
Case Study:
A synthetic route was developed utilizing this compound as a starting material for the synthesis of novel heterocyclic compounds. The reactions were optimized for yield and selectivity, demonstrating the utility of this compound in synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
